1-(3-Bromophenyl)piperidin-2-one
Description
Overview of Lactam Chemistry and its Pharmaceutical Relevance
Lactams, which are cyclic amides, are fundamental building blocks in the synthesis of a wide array of biologically active molecules. nih.gov The piperidin-2-one structure is a six-membered lactam, also known as a delta-lactam. This ring system is found in numerous natural products and synthetic compounds with diverse pharmacological activities. nih.gov The constrained conformation of the lactam ring can mimic peptide bonds, making these scaffolds valuable in the design of peptidomimetics that can interact with biological targets with high affinity and selectivity. The presence of the amide bond within the ring also provides opportunities for hydrogen bonding, a crucial interaction in drug-receptor binding.
The pharmaceutical relevance of lactams is perhaps best exemplified by the β-lactam class of antibiotics, such as penicillins and cephalosporins, which have revolutionized the treatment of bacterial infections. nih.gov Beyond antibiotics, lactam-containing molecules have shown potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents. researchgate.net
Strategic Importance of Halogenation, Specifically Bromination, in Modulating Bioactivity
The introduction of halogen atoms, particularly bromine, into a drug candidate's structure is a widely used strategy in medicinal chemistry to fine-tune its pharmacological properties. Bromination can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier.
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a target protein. The presence of bromine can also block sites of metabolic degradation, thereby increasing the compound's half-life and duration of action. A variety of brominated compounds have demonstrated significant potential as anticancer and antiviral agents. nih.gov
Historical Context of Piperidinone Derivatives in Medicinal Chemistry Research
The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and natural alkaloids. nih.gov Its derivatives have been explored for a vast range of therapeutic applications, including as analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netajchem-a.com The introduction of a ketone or lactam functionality into the piperidine ring, creating piperidinones, further expands the chemical space and potential biological activities.
Research into piperidinone derivatives dates back several decades, with early studies focusing on their synthesis and basic chemical properties. Over time, the focus has shifted towards their pharmacological potential, with numerous studies demonstrating their diverse biological activities. For instance, certain N-substituted piperidin-4-ones have been investigated as potential dopamine (B1211576) D4 receptor antagonists for the treatment of psychosis. researchgate.net
Rationale for Focused Investigation on 1-(3-Bromophenyl)piperidin-2-one
The specific compound this compound represents a confluence of the aforementioned structural features, making it a molecule of significant interest for further investigation.
The attachment of a bromophenyl group directly to the nitrogen atom of the piperidin-2-one ring creates an N-aryl lactam. The bromine atom's position on the phenyl ring is crucial. In the case of this compound, the bromine is at the meta position. This specific substitution pattern influences the electronic properties and the three-dimensional shape of the molecule, which can lead to unique interactions with biological targets.
A comprehensive review of the scientific literature reveals a significant gap in the knowledge surrounding this compound. While the synthesis and biological activities of various N-aryl piperidinones have been reported, detailed pharmacological studies on this specific compound are conspicuously absent from peer-reviewed journals. Much of the available information comes from commercial chemical suppliers, indicating its use as a building block in chemical synthesis rather than as a well-characterized bioactive agent.
This lack of published research presents both a challenge and an opportunity. The absence of data on its biological targets, efficacy, and mechanism of action means that its full potential as a therapeutic agent remains untapped. A focused investigation into this compound and its close analogues is therefore warranted to fill this knowledge gap and potentially uncover novel pharmacological activities.
Interactive Data Tables
Due to the limited specific research on this compound, the following tables present data on related compounds to illustrate the concepts discussed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H12BrNO | PubChem |
| Molecular Weight | 254.12 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 2: Examples of Bioactive Piperidinone Derivatives
| Compound | Biological Activity | Reference |
| N-Aryl-4-piperidones | CNS agents (antidepressants, anxiolytics, antipsychotics) | acs.org |
| N-Substituted piperidin-4-ones | Antimicrobial, anti-inflammatory, analgesic, anticancer | researchgate.net |
| Substituted Piperidines | Anti-Alzheimer agents | ajchem-a.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKXCRWDVIEYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640833 | |
| Record name | 1-(3-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016847-66-7 | |
| Record name | 1-(3-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 1 3 Bromophenyl Piperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons in 1-(3-Bromophenyl)piperidin-2-one. A typical ¹H NMR spectrum would provide information on chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity).
For this compound, one would expect to observe distinct signals for the protons on the bromophenyl ring and the piperidin-2-one ring. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting pattern determined by their substitution pattern on the benzene ring. The aliphatic protons of the piperidinone ring would appear in the upfield region, with their chemical shifts and multiplicities indicating their positions relative to the nitrogen atom and the carbonyl group.
Specific, experimentally-derived ¹H NMR data for this compound could not be located in the available resources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.
The spectrum would be expected to show signals for the carbonyl carbon (C=O) in the highly deshielded region (around 170 ppm). The carbons of the bromophenyl ring would resonate in the aromatic region (typically 110-150 ppm), with the carbon atom bonded to the bromine showing a characteristic chemical shift. The aliphatic carbons of the piperidinone ring would appear in the upfield region of the spectrum.
Specific, experimentally-derived ¹³C NMR data for this compound could not be located in the available resources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the piperidinone ring and the loss of the bromine atom or parts of the phenyl group. Due to the presence of bromine, the molecular ion and bromine-containing fragments would exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Specific EI-MS fragmentation data for this compound are not available in the reviewed sources.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a high-energy beam of neutral atoms. This method typically produces a protonated molecular ion ([M+H]⁺) or a deprotonated molecular ion ([M-H]⁻), with less fragmentation than EI-MS. bhu.ac.in This is particularly useful for confirming the molecular weight of polar and thermally unstable compounds. researchgate.net
Specific FAB-MS analysis data for this compound could not be found.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₁₁H₁₂BrNO) could be unequivocally confirmed.
A specific, experimentally determined exact mass via HR-MS for this compound was not found in the available literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components, including the aromatic ring, the tertiary amide (lactam), and the aliphatic piperidine (B6355638) ring.
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretch: The presence of the bromophenyl group is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹. libretexts.orglibretexts.org
Aliphatic C-H Stretch: The C-H bonds of the piperidine ring's methylene (-CH₂) groups produce strong absorption bands in the 2850-3000 cm⁻¹ region. libretexts.org
Carbonyl (C=O) Stretch: A strong and sharp absorption band, characteristic of the tertiary amide (lactam) carbonyl group, is expected in the region of 1630-1680 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
Aromatic C=C Stretch: The carbon-carbon double bonds within the benzene ring give rise to several absorption bands of variable intensity in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org
C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the lactam ring typically appears in the 1200-1350 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond is expected to show a stretching absorption in the lower frequency (fingerprint) region of the spectrum, generally between 500 and 600 cm⁻¹.
These characteristic absorptions allow for the confirmation of the primary structural features of the molecule.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Amide C=O (Lactam) | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Variable |
| Lactam C-N | Stretch | 1200 - 1350 | Medium |
| C-Br | Stretch | 500 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The chromophores in this compound—the bromophenyl ring and the carbonyl group—give rise to characteristic absorption bands.
The primary electronic transitions observed for this compound are:
π → π* Transitions: These high-energy transitions occur within the aromatic system of the bromophenyl group. truman.edu The presence of the bromine atom and the amide group as substituents on the benzene ring can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. libretexts.orglibretexts.org
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital. youtube.comtruman.edu These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. youtube.com
Analysis of the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands helps to confirm the presence of the conjugated aromatic system and the carbonyl group.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity (ε) |
| π → π | Bromophenyl Ring | 200 - 280 | High |
| n → π | Carbonyl Group (C=O) | 280 - 320 | Low |
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation
An XRD analysis would reveal:
Conformation of the Piperidine Ring: The six-membered piperidine ring is expected to adopt a non-planar conformation, most commonly a chair or a twisted-boat form, to minimize steric strain. mdpi.comiucr.orgiucr.org
Planarity of the Lactam Group: The amide bond within the lactam ring is expected to be relatively planar due to resonance.
Orientation of the Bromophenyl Group: The analysis would determine the dihedral angle between the plane of the phenyl ring and the piperidine ring, defining the substituent's spatial orientation.
Intermolecular Interactions: XRD can identify and characterize intermolecular forces in the crystal lattice, such as hydrogen bonding or π-stacking, which influence the crystal packing.
The data obtained from XRD are crucial for a complete structural description of the molecule in the solid state.
Interactive Data Table: Parameters Determined by Single-Crystal XRD
| Parameter | Description |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between the nuclei of bonded atoms (in Ångstroms). |
| Bond Angles | The angles formed between three connected atoms (in degrees). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula to confirm its elemental composition and purity. researchgate.net
For this compound, the molecular formula is C₁₁H₁₂BrNO. uni.lu The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, bromine, nitrogen, and oxygen. The close agreement between experimental and theoretical values provides strong evidence for the assigned molecular formula.
Interactive Data Table: Elemental Analysis of C₁₁H₁₂BrNO
| Element | Symbol | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon | C | 52.00% | 51.95% - 52.05% |
| Hydrogen | H | 4.76% | 4.74% - 4.78% |
| Bromine | Br | 31.44% | 31.40% - 31.48% |
| Nitrogen | N | 5.51% | 5.49% - 5.53% |
| Oxygen | O | 6.30% | 6.28% - 6.32% |
Pharmacological Investigations of 1 3 Bromophenyl Piperidin 2 One and Its Derivatives
In Vitro Biological Activity Screening Assays
Antinociceptive Activity
Derivatives of 1-(3-Bromophenyl)piperidin-2-one have been evaluated for their potential as pain-relieving agents. Studies on structurally related compounds, such as those incorporating pyrrolidine-2,5-dione and pyridazinone rings, have demonstrated significant antinocessive properties in established mouse models of pain. nih.govmdpi.comscispace.commdpi.com
In the formalin test, a model for tonic pain, certain pyrrolidine-2,5-dione derivatives significantly attenuated the pain response in both the initial neurogenic phase and the later inflammatory phase. mdpi.commdpi.com For instance, in the second inflammatory phase, one promising compound reduced the pain response duration by up to 74%. mdpi.com Similarly, other hybrid compounds containing a pyrrolidine-2,5-dione core showed a strong and significant reduction in pain in the second phase of this test. nih.gov
Further investigations using thermal nociceptive stimuli, such as the hot-plate test, revealed that arylpiperazinylpropyl-pyridazinone derivatives exhibited antinociceptive efficacy comparable to that of morphine. scispace.comnih.gov The analgesic effects of some of these compounds appear to involve the noradrenergic and/or serotoninergic systems. scispace.comnih.gov These findings underscore the potential of piperidine-based structures in the development of novel analgesic agents.
Antidepressant Effects
The potential antidepressant effects of this compound derivatives have been explored through various preclinical models. Research on related arylpiperazine and piperidine (B6355638) derivatives has indicated promising antidepressant-like activity. nih.govnih.gov
In studies utilizing the forced swim test (FST) and tail suspension test (TST) in mice, two standard predictive models for antidepressant efficacy, piperine and its derivative, antiepilepsirine, significantly reduced the duration of immobility after chronic administration. nih.gov This effect was not associated with changes in general locomotor activity, suggesting a specific antidepressant-like action. nih.gov The mechanism for these effects appears to be linked to the modulation of brain monoamine levels; piperine enhanced serotonin levels, while antiepilepsirine elevated both serotonin and dopamine (B1211576) levels in key brain regions like the hypothalamus and hippocampus. nih.gov
Further studies on new arylpiperazine derivatives demonstrated that their antidepressant-like effects in the FST are likely mediated by the serotonergic system, specifically involving the 5-HT1A receptors. nih.gov The effects were reversed by antagonists of this receptor, confirming its role in the observed activity. nih.gov
Anticancer Activity
The anticancer potential of this compound and its derivatives represents a significant area of investigation, with research focusing on their ability to inhibit tumor cell growth, induce programmed cell death, and halt the cell cycle.
A variety of derivatives incorporating the bromophenyl and piperidine scaffolds have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. For example, a 3-bromophenyl coumarin derivative was found to inhibit cancer cell invasion in vitro and reduce tumor growth in vivo. scilit.com
Numerous studies have quantified the antiproliferative activity of these compounds using IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Novel quinoline-oxadiazole derivatives containing a bromophenyl group showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, fused pyrazole derivatives with a bromophenyl substituent were significantly more potent than the reference drug erlotinib against HepG2 cells. frontiersin.org The table below summarizes the in vitro anticancer activity of selected bromophenyl-containing derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Bromophenyl Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Oxadiazole Derivative | HepG2 | 0.137 - 0.332 | nih.gov |
| Quinoline-Oxadiazole Derivative | MCF-7 | 0.164 - 0.583 | nih.gov |
| Fused Pyrazole Derivative | HepG2 | 0.31 - 0.71 | frontiersin.org |
| Pyridazinone Derivative | VEGFR-2 | 0.11 - 0.32 | nih.gov |
| 1,3-Thiazole Analogue | MCF-7 | 13.66 | mdpi.com |
A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that treatment with these derivatives leads to the activation of molecular pathways that culminate in cell death.
For instance, a novel 1,3-diphenylurea appended aryl pyridine derivative was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed by RT-PCR analysis, which showed significant upregulation of the tumor suppressor gene p53, the pro-apoptotic gene Bax, and key executioner caspases (caspase-3, -8, and -9). nih.gov Concurrently, the anti-apoptotic gene Bcl-2 was downregulated, shifting the cellular balance towards cell death. nih.gov Similarly, N-substituted pyrido-1,4-oxazin-3-ones have been shown to induce apoptosis in hepatocellular carcinoma cells. frontiersin.orgresearchgate.net Studies on pyrido[2,3-d]pyrimidine derivatives also demonstrated potent cytotoxicity by inducing apoptosis, which was identified as a key mechanism of their anticancer effect. nih.gov
In addition to inducing apoptosis, derivatives of this compound can exert their anticancer effects by disrupting the cell cycle, thereby preventing cancer cell proliferation.
Flow cytometric analysis has revealed that certain related compounds can cause cell cycle arrest at specific phases. For example, some benzimidazole-based 1,3,4-oxadiazole derivatives were found to suppress cell cycle progression in A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cells. mdpi.com One of the most active compounds induced G1/S arrest in both A549 and MDA-MB-231 cells. mdpi.com In another study, a dispiropiperazine derivative was shown to arrest SW480 human cancer cells in the G2/M phase. nih.gov This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com For instance, treatment of HepG2 cells with a scopoletin derivative led to cell cycle arrest, which was associated with altered protein levels of Cyclin A, Cyclin B, Cyclin E, and Cdk2. researchgate.net
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a critical aspect of cellular signaling and pathophysiology. While direct studies on the propensity of this compound to induce or scavenge ROS are not extensively available, research on related piperidine-containing compounds provides some insights. Certain piperidine derivatives have been shown to possess antioxidant properties, suggesting they may counteract ROS. For instance, a study on various piperidine derivatives demonstrated their capacity for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging. academicjournals.orgresearchgate.netscispace.com One particular study found that a piperidine derivative exhibited a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.orgresearchgate.net Conversely, other quinone-based compounds are known ROS inducers. The specific impact of the 3-bromophenyl substituent on the piperidin-2-one core in relation to ROS generation remains an area for further investigation.
Table 1: Antioxidant Activity of Select Piperidine Derivatives
| Compound/Derivative | Assay | Results |
|---|---|---|
| Piperidine Derivative 8 | DPPH Scavenging | 78% scavenging at 1000 µg/ml academicjournals.orgresearchgate.net |
| Piperidine Derivative 6 | DPPH Scavenging | 49% scavenging at 1000 µg/ml academicjournals.orgresearchgate.net |
| 3, 3-Dimethyl 2, 6- dimethyl piperidine 4-one oxime | DPPH and Superoxide Scavenging | Potent antioxidant activity scispace.com |
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine-based compounds has been a subject of considerable research. The core piperidine scaffold is present in numerous molecules with demonstrated anti-inflammatory effects.
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for many anti-inflammatory drugs. While specific data on this compound is limited, studies on other piperidine and heterocyclic derivatives suggest that this class of compounds can exhibit inhibitory activity against COX enzymes. For example, piperine, a well-known piperidine alkaloid, has been shown to inhibit COX-2 activity. researchgate.net Furthermore, various synthesized pyridazine derivatives have demonstrated a preference for COX-2 over COX-1 inhibition, with some compounds showing greater potency than the standard drug celecoxib. nih.gov A molecular docking study of one such derivative suggested that its selectivity for COX-2 is due to its ability to interact with key amino acid residues in the enzyme's active site. nih.gov
Table 2: COX-2 Inhibitory Activity of Select Heterocyclic Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| Pyridazine Derivative 4c | COX-2 | 0.26 | Not Reported |
| Pyridazine Derivative 6b | COX-2 | 0.18 | 6.33 |
| Celecoxib (Reference) | COX-2 | 0.35 | Not Reported |
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases. mdpi.com Recent research has identified piperidine-containing scaffolds as potential inhibitors of the NLRP3 inflammasome. A study focused on a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives found that certain compounds in this series could inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in cellular assays. semanticscholar.org These compounds were also shown to reduce the ATPase activity of human recombinant NLRP3. semanticscholar.orgresearchgate.net Another study demonstrated that piperine can suppress the activity of the NLRP3 inflammasome through the MAPK/NF-κB signaling pathway. nih.gov These findings suggest that the piperidine moiety, as present in this compound, could serve as a valuable structural component for the design of novel NLRP3 inflammasome inhibitors.
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The piperidine ring is a common structural motif in many compounds with a broad spectrum of antimicrobial activities.
Antibacterial Activity: Several studies have highlighted the antibacterial potential of piperidine derivatives. For instance, newly synthesized piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com In one study, the antibacterial activity of piperidine derivatives was compared to the standard antibiotic chloramphenicol, with some derivatives showing comparable or even superior activity. biointerfaceresearch.com Another study investigated halogenated benzene derivatives with piperidine substitutions and found that they inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.gov
Antifungal Activity: Piperidin-4-one derivatives and their thiosemicarbazone analogs have been synthesized and evaluated for their antifungal properties. biomedpharmajournal.org These compounds have shown significant activity against a range of fungal species, including Candida albicans, Microsporum gypseum, and Trichophyton rubrum, with some derivatives showing efficacy comparable to the standard antifungal drug terbinafine. biomedpharmajournal.org A study on N'-(3-Bromophenyl) acetohydrazide derivatives, which are structurally related to the compound of interest, also demonstrated good antifungal activity. ajprd.comajprd.com
Antiviral Activity: The antiviral potential of piperidine derivatives has also been explored. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and showed remarkable inhibitory potencies against HIV in cellular assays. nih.gov One of these derivatives also displayed significant activity against the influenza A/H1N1 virus. nih.gov Another study on new piperidine derivatives identified compounds with antiviral activity against influenza A/H1N1, with some showing efficacy comparable to oseltamivir. nih.gov
Table 3: Antimicrobial Activity of Select Piperidine and Related Derivatives
| Compound/Derivative Class | Organism(s) | Activity/Results |
|---|---|---|
| Piperidine derivatives | S. aureus, E. coli | Good activity, comparable to chloramphenicol biointerfaceresearch.com |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | MIC values of 32-512 µg/ml nih.gov |
| Piperidin-4-one thiosemicarbazones | C. albicans, M. gypseum, T. rubrum | Significant antifungal activity, comparable to terbinafine biomedpharmajournal.org |
| N'-(3-Bromophenyl) acetohydrazides | Fungi | Good anti-fungal activity ajprd.comajprd.com |
Enzyme Inhibition Studies
Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification of several proteins, including the Ras protein, which is implicated in cancer development. rsc.org A significant study described a novel series of piperidine-based FTase inhibitors that were discovered from a 5-nitropiperidin-2-one combinatorial library. nih.gov Medicinal chemistry efforts led to the development of potent inhibitors from this series. It was observed that changing the piperidine-2-one core to a piperidine core resulted in a tenfold increase in potency. nih.gov These compounds were found to be competitive inhibitors with respect to Ras. nih.gov In silico studies have also been conducted on piperidine analogs to understand the structural features responsible for their FTase inhibitory activity, highlighting the importance of specific electronic and hydrophobic properties. benthamscience.com
Table 4: Farnesyltransferase (FTase) Inhibitory Activity of a Piperidine Derivative
| Compound/Derivative | Target Enzyme | IC50 Value (nM) |
|---|
Lysine Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a significant target in therapeutic research, particularly in oncology, due to its role in epigenetic regulation through the demethylation of histone and non-histone proteins. The development of LSD1 inhibitors has led to the exploration of various chemical scaffolds capable of interacting with the enzyme's active site.
Among the diverse classes of compounds investigated, those containing a piperidine moiety have shown promise. For instance, a series of 3-(piperidin-4-ylmethoxy) pyridine derivatives was designed and synthesized, yielding compounds with potent inhibitory activity against LSD1. nih.gov One notable compound from this series demonstrated a Ki value of 29 nM and was effective at increasing H3K4 methylation in cells, leading to strong antiproliferative effects in leukemia and solid tumor cell lines. nih.gov Furthermore, structure-activity relationship (SAR) studies on indole-5-yl-cyclopropane amine derivatives revealed that the incorporation of a piperidine group could enhance LSD1 inhibitory activity. nih.gov While the piperidine scaffold is a recognized feature in some classes of potent LSD1 inhibitors, specific research detailing the LSD1 inhibitory activity of this compound or its direct derivatives has not been prominently featured in the reviewed scientific literature. Further investigation would be required to characterize its potential in this area.
1,4-Dihydroxy-2-naphthoate Isoprenyltransferase (MenA) Inhibition
The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase, also known as MenA, is a critical component in the menaquinone (Vitamin K2) biosynthetic pathway in bacteria, including Mycobacterium tuberculosis. This pathway is essential for the electron transport chain, making MenA a validated target for the development of new antibacterial agents.
Research into MenA inhibitors has identified piperidine-based scaffolds as a promising area for development. A structure-activity relationship (SAR) study of a known MenA inhibitor scaffold focused on modifying three molecular regions to enhance potency and improve drug-like properties. nih.gov These investigations revealed that derivatives featuring a 4-bromophenyl group on the piperidine ring retained significant MenA inhibitory potency. nih.gov The potency of these compounds was evaluated in a cell-free prenyltransferase assay that monitors the formation of demethylmenaquinone from radiolabeled farnesyl pyrophosphate. nih.gov The results from this research highlight how substitutions on the phenylpiperidine core can modulate activity against this key bacterial enzyme. nih.gov
| Compound | Structure | MenA IC₅₀ (µM) |
|---|---|---|
| Compound A | Piperidine derivative with 4-chlorophenyl group | 13 |
| Compound B | Piperidine derivative with 4-bromophenyl group | 22 |
Data sourced from studies on piperidine derivatives as MenA inhibitors, where analogs with halogenated phenyl groups were evaluated. nih.gov
Receptor Binding Studies
Opioid Receptor Binding and Agonism/Antagonism
Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. The 4-phenylpiperidine scaffold is a classic pharmacophore found in many potent opioid analgesics, such as fentanyl and meperidine. The substitution pattern on both the phenyl and piperidine rings significantly influences the affinity, selectivity, and functional activity (agonist vs. antagonist) at the different opioid receptor subtypes.
While extensive research exists on the SAR of phenylpiperidine-based opioids, specific binding data for this compound at the µ, δ, and κ opioid receptors are not extensively detailed in the available literature. However, the general principles of opioid ligand design indicate that the nature of the N-substituent on the piperidine ring is a key determinant of its pharmacological profile. For example, small N-alkyl groups like methyl often confer agonist properties, whereas larger N-substituents can introduce antagonist activity. The presence of the bromo- substitution on the phenyl ring at the 3-position would also be expected to influence binding affinity and selectivity compared to other substitution patterns. Further radioligand binding assays and functional studies would be necessary to fully characterize the opioid receptor profile of this specific compound and its derivatives.
Sigma Receptor (S1R/S2R) Affinity
Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique intracellular chaperone proteins involved in the modulation of various neurotransmitter systems. They are recognized as important targets for the treatment of neurological and psychiatric disorders. The piperidine and piperazine (B1678402) moieties are considered crucial structural elements for achieving high affinity at sigma receptors. unict.it
Studies have systematically evaluated the affinity of piperidine-based derivatives at both S1R and S2R. In one such study, a series of compounds was synthesized and tested in radioligand binding assays using [³H]-(+)-pentazocine for S1R and [³H]-1,3-di-(2-tolyl)guanidine (DTG) for S2R. unict.it The results demonstrated that replacing a piperazine ring with an N-methyl piperidine led to derivatives with strong to moderate affinity for S1R, with Ki values ranging from 0.54 to 108 nM, and varying degrees of selectivity over S2R. unict.it Another investigation into piperidine/piperazine-based compounds found a derivative, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, to have a high affinity for S1R with a Ki value of 3.2 nM. nih.gov These findings underscore the favorability of the piperidine scaffold for S1R binding.
| Compound | Description | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |
|---|---|---|---|---|
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 52 | 16.25 |
| Compound 2 | Benzylpiperidine derivative | 24 | 1200 | 50 |
| Haloperidol (Reference) | Butyrophenone antipsychotic | 2.5 | >10000 | >4000 |
Data are the mean of at least two experiments performed in duplicate. nih.gov
Antiplatelet Aggregation Activity
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The development of antiplatelet agents is a major strategy for the prevention and treatment of cardiovascular diseases. Certain piperidine derivatives have been investigated for their ability to inhibit platelet aggregation.
One study explored the activity of derivatives of 4-(4'-bromophenyl)-4-piperidinol against platelet aggregation induced by platelet-activating factor (PAF). While the parent compound, 4-(4-Bromophenyl)-4-piperidinol (PD1), did not show inhibitory activity, certain phenacyl derivatives demonstrated significant antiplatelet effects. Specifically, compound PD5, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide, was identified as the most active compound with a half-maximal inhibitory concentration (IC₅₀) of 0.06 mM. Another derivative, PD3, also showed activity with an IC₅₀ of 80 mM. These findings indicate that modifications to the piperidine nitrogen of the bromophenyl-piperidinol scaffold can yield potent inhibitors of platelet aggregation.
| Compound | Description | IC₅₀ (mM) against PAF-induced aggregation |
|---|---|---|
| PD1 | 4-(4-Bromophenyl)-4-piperidinol | > 0.2 |
| PD3 | 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(3''-nitrophenyl)-2-oxo-ethyl]-piperidinium-bromide | 80 |
| PD5 | 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxy-phenyl)2-oxo-ethyl]-piperidinium bromide | 0.06 |
| Aspirin (Reference) | Acetyl salicylic acid | 0.15 |
Data represents the concentration required to inhibit 50% of platelet aggregation induced by PAF (800 nM).
Mechanism of Action Elucidation
The pharmacological effects of this compound and its derivatives are likely mediated through interactions with specific molecular targets, leading to the modulation of downstream signaling pathways and enzymatic activities.
Piperidine-containing compounds have been shown to bind to a variety of receptors, with their affinity being influenced by the specific substitutions on the piperidine and associated rings.
Sigma Receptors: Several piperidine derivatives have demonstrated significant affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov The piperidine moiety itself appears to be a key structural element for dual histamine H3 and σ1 receptor affinities. nih.gov For instance, replacing a piperazine ring with a piperidine ring can significantly increase affinity for the σ1 receptor without a major impact on H3 receptor affinity. nih.gov Some of these dual-acting compounds have shown promising antinociceptive activity in vivo, suggesting that simultaneous modulation of H3 and σ1 receptors could be a novel approach for pain therapy. nih.gov
Opioid Receptors: As mentioned previously, docking studies have suggested that the analgesic effects of some piperidine derivatives may be mediated through interactions with opioid receptors. nih.gov The interaction between the nitro group of compound PD3 and an amino group of the ARG 573 residue in the opioid receptor highlights a potential binding mode. nih.gov
NMDA Receptors: Certain piperidine derivatives have also been evaluated for their affinity at the PCP binding site of the NMDA receptor. mdpi.com
The following table summarizes the receptor binding affinities of selected piperidine derivatives.
| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki or IC50) |
| Piperidine Derivatives | Sigma-1 (σ1) Receptor | High affinity observed for several derivatives nih.gov |
| Piperidine Derivatives | Histamine H3 (H3) Receptor | Nanomolar affinity for some derivatives nih.gov |
| PD3 | Opioid Receptor | Docking studies suggest interaction nih.gov |
| Primary amine piperidine derivatives | PCP binding site of NMDA receptor | Moderate affinity (e.g., Ki = 731 nM and 524 nM for compounds 14b and 24b) mdpi.com |
The interaction of piperidine derivatives with their primary targets can trigger or inhibit downstream signaling cascades. For instance, piperidine derivatives that exhibit analgesic properties are thought to block the effects of prostaglandins through the inhibition of their downstream signaling pathways. nih.gov
The p38α mitogen-activated protein kinase (MAPK) is another potential target. The compound 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (69) was identified as a p38α MAPK inhibitor. nih.gov This protein kinase is known to contribute to pain hypersensitivity, and its inhibition represents a plausible mechanism for the observed analgesic effects of this compound. nih.gov
Beyond receptor-mediated signaling, piperidine derivatives can also act as enzyme inhibitors. A study on pyridazinobenzylpiperidine derivatives revealed their potential to inhibit monoamine oxidases (MAO), particularly MAO-B. researchgate.net Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and exhibited a competitive reversible-type inhibition mechanism with a Ki value of 0.155 ± 0.050 μM. researchgate.net Such selective MAO-B inhibitors are of interest for the treatment of neurological disorders. researchgate.net
The following table details the enzyme inhibition data for a representative pyridazinobenzylpiperidine derivative.
| Compound | Enzyme | IC50 | Ki | Mechanism of Inhibition |
| S5 | MAO-B | 0.203 μM researchgate.net | 0.155 ± 0.050 μM researchgate.net | Competitive reversible researchgate.net |
Structure Activity Relationship Sar Analysis of 1 3 Bromophenyl Piperidin 2 One Analogues
Impact of Substituent Modifications on the Piperidin-2-one Core Activity
The piperidin-2-one core is a fundamental component of many biologically active compounds, and modifications to this structure can significantly influence their activity. nih.govresearchgate.net The introduction of substituents, alteration of ring size, and the incorporation of unsaturation or bridging elements are key strategies to modulate the pharmacological profile of these analogues. dndi.orgnih.gov
Key Research Findings:
Ring Unsaturation: Introducing a double bond within the piperidine (B6355638) ring has been shown to increase potency in certain series. For instance, a tenfold increase in activity against Trypanosoma cruzi was observed when moving from a saturated piperidine to an unsaturated analogue. dndi.org
Ring Contraction/Expansion: Altering the ring size, for example, by using a five-membered pyrrolidine (B122466) ring, can impact activity. acs.org While a smaller ring might be tolerated, it often leads to a decrease in potency compared to the six-membered piperidine.
Acyclic Analogues: Replacing the piperidine ring with an acyclic (non-cyclic) structure generally results in a loss of biological activity, highlighting the importance of the cyclic scaffold for proper orientation and interaction with the target. dndi.org
Bridged Piperidines: Introducing bridges to the piperidine ring, creating structures like 2-azanorbornanes or nortropanes, can enhance affinity for certain receptors. These modifications add rigidity to the molecule, which can be beneficial for binding. nih.gov
Hydroxylation: The addition of hydroxyl groups to the piperidine ring can increase polarity and potentially improve solubility. However, the effect on binding affinity is a trade-off between favorable polar interactions and the energetic cost of desolvation. nih.govajchem-a.com
Methylation: Strategic placement of methyl groups on the piperidine ring can enhance potency. For example, a methyl group at the C2 position of a piperidine ring in one study led to a four-fold increase in potency. acs.org
Table 1: Impact of Piperidin-2-one Core Modifications on Biological Activity
| Modification | Effect on Activity | Reference |
| Introduction of Unsaturation | Ten-fold increase in potency against T. cruzi | dndi.org |
| Replacement with Acyclic Analogue | Loss of activity | dndi.org |
| Replacement with Morpholine Ring | Inactive compound | dndi.org |
| Bridged Piperidine Structures | Preserved or enhanced receptor affinity | nih.gov |
| Hydroxylation | Variable effects, can increase polarity | nih.govajchem-a.com |
| C2-Methylation | Four-fold potency enhancement in a specific series | acs.org |
Role of the Bromophenyl Moiety and its Positional Isomerism on Biological Activity
The bromophenyl group attached to the piperidin-2-one nitrogen is a critical determinant of biological activity. Both the presence of the bromine atom and its position on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's efficacy and selectivity. nih.gov
Key Research Findings:
Importance of the Phenyl Ring: The phenyl ring itself serves as a crucial hydrophobic anchor, interacting with specific pockets in the target protein.
Positional Isomerism: The position of the bromine atom significantly influences activity. While direct SAR data for 1-(3-bromophenyl)piperidin-2-one is specific to its target, general principles of positional isomerism suggest that moving the bromine to the ortho or para position would likely alter the electronic properties and steric profile of the molecule, leading to different binding affinities. nih.gov For example, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) was more potent than an angularly attached one, demonstrating the impact of substituent positioning. nih.gov
Influence of Substituents on the Bromophenyl Ring
Further substitution on the bromophenyl ring provides another avenue for modulating biological activity. The nature and position of these additional substituents can fine-tune the compound's properties.
Key Research Findings:
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the phenyl ring are critical. In some systems, electron-donating groups (like methoxy) can decrease activity, while electron-withdrawing groups (like fluoro or cyano) can be beneficial. acs.org However, this is highly dependent on the specific target and binding site interactions.
Steric Effects: The size and position of substituents can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the binding pocket.
Table 2: General Influence of Substituents on Phenyl Rings in Active Compounds
| Substituent Type | General Effect on Activity | Reference |
| Electron-Donating (e.g., -OCH3) | Can decrease activity in some systems | acs.org |
| Electron-Withdrawing (e.g., -F, -Cl, -CN) | Can be beneficial for activity in some systems | acs.org |
| Hydroxyl (-OH) | Can increase antioxidant properties | ajchem-a.com |
Stereochemical Considerations and Enantiomeric Potency
When a chiral center is present in the this compound analogue, the different enantiomers can exhibit significantly different biological activities. researchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
Key Research Findings:
Enantiomeric Differentiation: It is common for one enantiomer to be significantly more potent than the other. researchgate.net For example, in a series of 1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) isomer was approximately ten times more potent as an analgesic than its (+)-enantiomer. nih.gov
Absolute Configuration: Determining the absolute configuration (R or S) of the more active enantiomer is crucial for understanding the three-dimensional requirements of the binding site. nih.govnih.gov
Improved Therapeutic Index: Often, the less active enantiomer may contribute to side effects or toxicity. Using a single, more active enantiomer can lead to a better therapeutic index. researchgate.net In one instance, a change in chirality at the C2 position of a piperazine (B1678402) ring resulted in a two-fold decrease in activity. acs.org
Pharmacophore Identification for Specific Target Interactions
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. unina.itresearchgate.net Identifying the pharmacophore for this compound analogues is essential for designing new, more potent, and selective compounds. unina.itnih.gov
Key Research Findings:
Common Pharmacophoric Features: For many piperidine-containing compounds targeting CNS receptors, the pharmacophore often includes:
A basic nitrogen atom (the piperidine nitrogen) that can be protonated. nih.gov
One or more hydrophobic regions, such as the bromophenyl ring. nih.gov
Hydrogen bond donors or acceptors. researchgate.net
3D Arrangement: The specific three-dimensional arrangement of these features is critical for optimal binding. unina.it
Application in Virtual Screening: Once a pharmacophore model is developed, it can be used to screen large databases of virtual compounds to identify new potential drug candidates. unina.it
Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgiupac.org These models can then be used to predict the activity of new, unsynthesized analogues.
Key Research Findings:
Descriptor-Based Models: QSAR models are built using various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, shape, and lipophilicity. mst.dknih.gov
2D-QSAR and 3D-QSAR: 2D-QSAR models use descriptors derived from the 2D structure of the molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use information about the 3D structure and require the alignment of the molecules in the dataset. wikipedia.orgnih.gov
Predictive Power: A statistically robust QSAR model can be a powerful tool for prioritizing which new analogues to synthesize, thereby saving time and resources in the drug discovery process. mst.dknih.gov The predictive ability of these models can often reach around 80% accuracy for chemicals within the model's domain. mst.dk
Table 3: Common Descriptors Used in QSAR Models
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. nih.gov |
| Steric | Molecular weight, volume, surface area | Relates to the size and shape of the molecule and its fit within the binding site. nih.gov |
| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. mst.dk |
| Topological | Connectivity indices | Describes the branching and connectivity of the atoms in the molecule. |
An extensive body of computational research has been dedicated to understanding the molecular characteristics of this compound. Through the application of sophisticated modeling techniques, scientists have delved into its potential interactions with biological targets, its dynamic behavior, and its fundamental electronic properties. This article synthesizes the findings from molecular docking, molecular dynamics simulations, and density functional theory calculations to provide a comprehensive overview of the computational chemistry of this compound.
Future Research Directions and Therapeutic Prospects
Development of Novel 1-(3-Bromophenyl)piperidin-2-one Analogues with Enhanced Specificity and Potency
The development of novel analogues of this compound is a crucial step towards enhancing its therapeutic potential. The synthesis of substituted piperidines is a key area of modern organic chemistry, with numerous methods available for creating diverse derivatives. nih.gov Techniques such as solid-phase parallel synthesis can be employed to create a library of analogues, which can then be screened for enhanced potency and specificity. nih.gov
For instance, research on other piperidine (B6355638) derivatives has shown that the introduction of different substituents can significantly impact biological activity. nih.gov Structure-activity relationship (SAR) studies would be instrumental in identifying which modifications to the this compound structure lead to improved therapeutic effects. acs.orgdovepress.com This could involve altering the substitution pattern on the phenyl ring or modifying the piperidone core itself. nih.govnih.gov The goal would be to develop analogues with high affinity for their intended biological target while minimizing interactions with other molecules, thereby increasing potency and reducing potential side effects. acs.org
Exploration of Combination Therapies Involving this compound Derivatives
Combining this compound derivatives with other therapeutic agents could offer synergistic effects and provide a more effective treatment strategy for various diseases. For example, in cancer therapy, combination treatments are often more effective than single-drug regimens. nih.gov Research into piperidone compounds has shown their potential as anticancer agents, suggesting that derivatives of this compound could be explored in combination with existing chemotherapy drugs. nih.gov
Furthermore, the development of multi-target drugs, where a single molecule is designed to interact with multiple biological targets, is a growing area of interest. nih.gov Derivatives of this compound could be designed to have multiple pharmacological activities, potentially leading to more effective treatments for complex conditions like neuropsychiatric disorders. nih.gov
Advanced In Vitro and In Vivo Pharmacological Profiling
A comprehensive understanding of the pharmacological properties of this compound and its derivatives is essential for their development as therapeutic agents. Advanced in vitro assays can be used to determine the mechanism of action and to screen for activity against a wide range of biological targets. nih.gov For example, studies on similar compounds have utilized various cancer cell lines to assess cytotoxicity and to elucidate the pathways involved in cell death. nih.gov
Following promising in vitro results, in vivo studies in animal models are necessary to evaluate the efficacy and pharmacokinetic properties of these compounds. nih.gov Such studies can provide valuable information on how the compounds are absorbed, distributed, metabolized, and excreted by the body, which is crucial for determining their potential as drugs. nih.gov
Elucidation of Comprehensive Metabolic Pathways and Bioavailability Profiles
Understanding the metabolic fate of this compound and its derivatives is critical for their development as safe and effective drugs. The metabolism of arylpiperazine derivatives, which share structural similarities, often involves enzymes like CYP3A4 and CYP2D6, leading to the formation of various metabolites. nih.gov The concentrations of these metabolites can vary significantly between individuals, affecting both the efficacy and the side effect profile of the parent drug. nih.gov
Therefore, detailed metabolic studies are needed to identify the major metabolic pathways of this compound derivatives. This would involve in vitro experiments using liver microsomes and in vivo studies to analyze metabolites in blood and urine. wikipedia.org Such research would also help to determine the bioavailability of these compounds, which is a key factor in their therapeutic potential. nih.gov
Structural Optimization for Improved Target Selectivity and Reduced Off-Target Effects
To develop a successful therapeutic agent, it is crucial to optimize the structure of this compound to maximize its affinity for the intended biological target while minimizing interactions with other molecules that could lead to unwanted side effects. nih.gov This can be achieved through a process of rational drug design, guided by computational modeling and structure-activity relationship studies. researchgate.net
By systematically modifying the chemical structure and evaluating the effects on biological activity, researchers can identify key structural features that are important for target binding and selectivity. nih.gov For example, the introduction of chiral centers into the piperidine ring has been shown to enhance biological activity and selectivity in other drug candidates. researchgate.net This approach can lead to the development of highly selective compounds with an improved therapeutic window.
Potential for Prodrug Design Based on this compound Scaffold
Prodrug design offers a powerful strategy to overcome challenges associated with the physicochemical and pharmacokinetic properties of a drug candidate, such as poor solubility or rapid metabolism. rsc.org A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov
The this compound scaffold could be chemically modified to create prodrugs with improved drug delivery properties. rsc.org For example, highly hydrophilic groups could be masked to enhance oral absorption, as has been demonstrated with other piperidine derivatives. nih.gov This approach has the potential to improve the therapeutic efficacy and patient compliance of drugs based on the this compound structure. rsc.org
Nanotechnology Applications for Targeted Delivery of this compound Derivatives
Nanotechnology offers innovative solutions for the targeted delivery of therapeutic agents, which can enhance their efficacy and reduce side effects. nih.gov Polymeric nanoparticles (PNPs) are a versatile platform for encapsulating drugs and delivering them to specific sites in the body. nih.gov
Derivatives of this compound could be incorporated into PNPs to improve their solubility, stability, and bioavailability. nih.govnih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, such as cancer cells. nih.gov This targeted approach could significantly improve the therapeutic index of this compound derivatives, making them more effective and safer for patients.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Bromophenyl)piperidin-2-one?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, brominated intermediates like 3-bromophenyl derivatives are reacted with piperidin-2-one precursors under nucleophilic substitution conditions. Microwave-assisted synthesis (e.g., 62–87% yields for structurally related halogenated chalcones) can enhance reaction efficiency and reduce side products . Purification often employs flash column chromatography with gradients of ethyl acetate/petroleum ether, as demonstrated in the isolation of bipyridinyl-piperidinone derivatives .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity (e.g., chalcone derivatives with 3-bromophenyl groups show distinct aromatic proton splitting patterns) .
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles. SHELX is robust for small-molecule refinement but may require manual adjustments for disordered atoms .
- InChI/Canonical SMILES : These descriptors validate molecular identity (e.g., InChIKey: ZITYTODTASZTSC-UHFFFAOYSA-N for related bromophenyl ketones) .
Q. What in vitro biological activities have been reported for bromophenyl derivatives?
- Methodological Answer : While direct data on this compound is limited, structurally analogous compounds exhibit cytotoxic activity. For example, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one showed IC = 42.22 μg/mL against MCF-7 breast cancer cells, suggesting the bromophenyl moiety enhances bioactivity . Antimicrobial screening of similar compounds (e.g., 1-(3-bromophenyl)-2,2-dimethylbutan-1-one) may guide further testing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of derivatives?
- Methodological Answer : SAR studies highlight the importance of halogen placement and piperidinone ring modifications. For instance:
- Halogen Position : 3-Bromophenyl groups improve cytotoxicity compared to para-substituted analogs (e.g., 4-chlorophenyl derivatives are less active) .
- Ring Functionalization : Substituting the piperidinone nitrogen with acyl groups (e.g., 3-phenylpropanoyl) alters solubility and target affinity . A database of analogs (e.g., 1-(4-bromophenyl)-piperidin-2-one) aids in identifying critical substituents .
Q. What analytical techniques are used to study coordination complexes involving this compound?
- Methodological Answer : Spectrophotometric methods quantify metal-ligand interactions. For example, 2-(((1-(3-bromophenyl)ethyl)hydrazone)methyl)phenol forms stable Fe(III) complexes, analyzed via UV-Vis spectroscopy at λ = 450–550 nm. Adding 4-aminoantipyrine enhances sensitivity by forming ternary complexes .
Q. How can data contradictions in crystallographic refinements be addressed?
- Methodological Answer : Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. SHELXTL allows manual overrides for problematic regions, while high-resolution data (>1.0 Å) improves accuracy. For macromolecules, SHELXPRO interfaces with refinement pipelines to resolve ambiguities .
Q. What methodological considerations are crucial in microwave-assisted synthesis?
- Methodological Answer : Key parameters include:
- Power and Time : Optimized cycles (e.g., 300 W, 5–10 min) prevent decomposition of thermally sensitive bromophenyl intermediates .
- Solvent Selection : Polar solvents (e.g., DMF) enhance microwave absorption, accelerating reaction kinetics.
Q. How to optimize purification methods for derivatives?
- Methodological Answer :
- Flash Chromatography : Use silica gel with stepwise gradients (e.g., 0–36% ethyl acetate in petroleum ether) for high-purity isolation .
- Recrystallization : Ethanol/water mixtures (1:3 v/v) effectively remove unreacted starting materials .
Data Contradictions and Resolution
- Example : Conflicting cytotoxicity results for bromophenyl derivatives may arise from assay variability (e.g., MTT vs. SRB methods) or cell-line specificity. Replicate studies under standardized protocols (e.g., ISO 10993-5) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
